Specific Scientific Field: This application falls under the field of Polymer Chemistry .
Summary of the Application: Diphenylphosphinostyrene has been used in the coordination polymerization and copolymerization with styrene to create a new series of phosphine functionalized syndiotactic polystyrene . This is of much interest for the synthesis of high-performance materials .
Methods of Application: The coordination polymerization of diphenylphosphinostyrene and its copolymerization with styrene have been achieved by using a specific catalyst . The resulting copolymer showed excellent thermal stability and chemical resistance .
Results or Outcomes: The copolymer realized the stable immobilization of metal nanoparticles to afford highly robust metal nanocatalysts at high temperature and various atmospheres . The resulting catalyst can serve as a highly efficient heterogeneous catalyst for the synthesis of quinoline derivatives .
Specific Scientific Field: This application is in the field of Catalysis and Nanotechnology .
Summary of the Application: Diphenylphosphinostyrene has been used in the synthesis of core-cross-linked micelles and nanogels with a polycationic outer shell . These polymeric nanoreactors proved efficient in the aqueous biphasic rhodium-catalyzed hydrogenations .
Methods of Application: The synthesis involved RAFT polymerization from a macroRAFT agent by chain extension with a long hydrophobic polystyrene-based block followed by crosslinking with diethylene glycol dimethacrylate .
Results or Outcomes: The resulting nanoreactors were efficient in the aqueous biphasic rhodium-catalyzed hydrogenations .
Specific Scientific Field: This application is in the field of Nanotechnology and Catalysis .
Summary of the Application: Diphenylphosphinostyrene has been used in the synthesis of a new series of phosphine functionalized syndiotactic polystyrene . This has been applied to the stable immobilization of metal nanoparticles, which can serve as highly robust metal nanocatalysts at high temperature and various atmospheres .
Methods of Application: The coordination polymerization of diphenylphosphinostyrene and its copolymerization with styrene have been achieved for the first time to afford a new series of phosphine functionalized syndiotactic polystyrene .
Results or Outcomes: The resulting catalyst, Cu@poly (o-StPPh 2 -alt-St)-b-sPS, can serve as a highly efficient heterogeneous catalyst for the synthesis of quinoline derivatives by acceptorless dehydrogenative coupling of o-aminobenzylalcohol with ketones .
Specific Scientific Field: This application is in the field of Polymer Chemistry and Nanotechnology .
Results or Outcomes: The resulting nano-objects were efficient in the aqueous biphasic rhodium-catalyzed hydrogenations .
Specific Scientific Field: This application is in the field of Nanotechnology and Material Science .
Results or Outcomes: The resulting nano-objects were efficient in the aqueous biphasic rhodium-catalyzed hydrogenations . Scanning electron microscopy (SEM) studies provide compelling evidence for the occlusion of both worm-like and vesicular phosphonic acid-based nano-objects and hence the production of a series of interesting new organic-inorganic nanocomposites .
Diphenyl(4-vinylphenyl)phosphine is an organophosphorus compound with the molecular formula CHP and a molecular weight of approximately 288.33 g/mol. It appears as a white to light yellow solid and is known for its stability under certain conditions, particularly when stored in a cool, dark place and under inert gas to prevent moisture exposure . The compound is classified as an organophosphine due to the presence of a phosphorus atom bonded to two phenyl groups and a vinylphenyl group.
Several synthetic routes for diphenyl(4-vinylphenyl)phosphine have been documented:
Diphenyl(4-vinylphenyl)phosphine finds applications in:
Interaction studies involving diphenyl(4-vinylphenyl)phosphine focus on its reactivity with other chemical species. These interactions are crucial for understanding its role in catalysis and organic synthesis. For instance, studies have shown that it can interact favorably with palladium complexes, enhancing catalytic activity in cross-coupling reactions .
Diphenyl(4-vinylphenyl)phosphine shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Triphenylphosphine | Triaryl Phosphine | Highly stable; used extensively as a ligand |
4-Vinyltriphenylphosphine | Vinyl-substituted Triaryl | Enhanced reactivity due to vinyl group |
Diphenylphosphine | Diaryl Phosphine | Simpler structure; less sterically hindered |
4-(Diphenylphosphino)styrene | Vinyl-substituted Diaryl | Combines properties of both phosphines and styrenes |
Diphenyl(4-vinylphenyl)phosphine is unique due to its combination of a vinyl group and two phenyl groups, which provides distinct reactivity patterns not found in simpler phosphines or purely aryl-substituted phosphines. Its ability to undergo both oxidation and polymerization makes it particularly versatile for applications in catalysis and materials science.
Industrial-scale production of Diphenyl(4-vinylphenyl)phosphine relies primarily on the Grignard reaction methodology, though adaptations are required to meet commercial demands for efficiency, yield optimization, and cost-effectiveness. The fundamental approach involves the reaction of chlorodiphenylphosphine with 4-vinylphenylmagnesium halide, typically generated from 4-chlorostyrene or 4-bromostyrene and magnesium turnings [1] [2].
The industrial process begins with the preparation of the Grignard reagent on a large scale. Magnesium turnings are suspended in anhydrous tetrahydrofuran, with the ratio typically maintained at 2.4:1 molar excess of magnesium to the aryl halide substrate to ensure complete consumption of the halide [1]. Iodine crystals serve as an activator for magnesium surface preparation, though some industrial processes employ alternative activation methods such as 1,2-dibromoethane for more consistent initiation [3].
The temperature control during Grignard formation represents a critical parameter for industrial operations. The reaction mixture is maintained at 0°C during initial addition of the aryl halide solution, followed by heating to 65°C to sustain gentle reflux conditions for 4 hours [1]. Industrial reactors incorporate sophisticated temperature control systems to manage the exothermic nature of Grignard formation while preventing thermal decomposition of sensitive organometallic species.
Large-scale phosphine synthesis requires precise stoichiometric control to maximize yield and minimize waste generation. The chlorodiphenylphosphine substrate is typically employed at a 0.76:1 molar ratio relative to the Grignard reagent to account for competing side reactions and ensure complete conversion [1]. Industrial processes commonly achieve yields in the range of 52-86% depending on substrate compatibility and reaction optimization [2].
Quality control during industrial production involves continuous monitoring of reaction progress through in-line spectroscopic techniques. Gas chromatography analysis provides real-time assessment of conversion efficiency, while nuclear magnetic resonance spectroscopy confirms product identity and purity [4] [5]. The industrial specification typically requires greater than 98.0% purity as determined by gas chromatography, with butylated hydroxytoluene stabilizer incorporated to prevent oxidative degradation during storage [4] [6].
Industrial purification protocols rely on large-scale extraction and crystallization techniques. The reaction mixture undergoes quenching with degassed water under nitrogen atmosphere to prevent oxidation, followed by extraction into diethyl ether or ethyl acetate [1]. Subsequent drying over anhydrous magnesium sulfate removes residual moisture, and solvent removal through distillation yields the crude product. Recrystallization from appropriate solvents provides the final purified material with melting point specifications of 77-81°C [4].
Manufacturing facilities incorporate specialized handling protocols for air-sensitive phosphine compounds. Inert atmosphere processing under nitrogen or argon prevents oxidative degradation, while storage under controlled temperature conditions (typically below 15°C) maintains product stability [4]. Industrial packaging systems utilize nitrogen-flushed containers with appropriate stabilizer concentrations to ensure product quality during transportation and storage.
Laboratory-scale synthesis of Diphenyl(4-vinylphenyl)phosphine has undergone extensive optimization to enhance yield, reduce reaction time, and improve reproducibility. The standard procedure involves a two-stage process: Grignard reagent formation followed by nucleophilic substitution at the phosphorus center [1] [2].
Temperature optimization studies demonstrate significant impact on reaction efficiency and product quality. Initial Grignard formation proceeds optimally at 0°C during halide addition to control the highly exothermic reaction, followed by elevation to 65°C for sustained reaction progress [1]. Higher temperatures (above 80°C) lead to increased side product formation and thermal decomposition of organometallic intermediates [7]. Lower temperatures (below 50°C) result in incomplete conversion and extended reaction times.
Solvent selection plays a crucial role in reaction optimization. Tetrahydrofuran remains the preferred medium due to its coordinating ability with magnesium centers and appropriate boiling point for temperature control [1] [2]. Alternative ethereal solvents such as diethyl ether provide lower reaction rates, while more coordinating solvents like dimethylformamide can interfere with Grignard reagent stability [8].
Reaction time optimization reveals that 4-hour heating periods provide optimal balance between conversion efficiency and side product formation [1]. Extended reaction times (beyond 6 hours) increase the formation of coupling byproducts and phosphine oxide impurities [2]. Shortened reaction periods result in incomplete conversion and reduced yields.
Substrate ratio optimization indicates that slight excess of Grignard reagent (1.3:1 molar ratio relative to chlorodiphenylphosphine) provides optimal yields while minimizing unreacted starting materials [1]. Higher Grignard concentrations lead to increased formation of tertiary phosphine byproducts through sequential substitution reactions [2].
The addition sequence significantly impacts reaction outcome. Dropwise addition of Grignard solution to pre-cooled chlorodiphenylphosphine solution provides superior results compared to reverse addition protocols [1]. This sequence minimizes local concentration effects and reduces competing reactions that can occur at high Grignard concentrations.
Workup procedure optimization focuses on preventing oxidative degradation during isolation. Immediate quenching with degassed water under nitrogen atmosphere prevents air exposure of sensitive phosphine products [1]. The use of large excess ether (3 × 170 mL) ensures complete extraction while maintaining inert conditions through continuous nitrogen purging.
Advanced purification techniques include column chromatography on silica gel using petroleum ether/diethyl ether gradients for removal of trace impurities [9]. High-performance liquid chromatography provides analytical assessment of enantiomeric purity when chiral auxiliaries are employed in asymmetric synthesis variants [10].
Laboratory-scale monitoring employs multinuclear nuclear magnetic resonance spectroscopy for comprehensive characterization. Phosphorus-31 nuclear magnetic resonance at δ -5.78 provides definitive identification, while proton and carbon-13 spectra confirm structural integrity [1]. Real-time monitoring through in-situ infrared spectroscopy enables reaction progress assessment without sampling requirements.
Comprehensive impurity profiling of Diphenyl(4-vinylphenyl)phosphine requires systematic analysis of potential synthetic byproducts, degradation products, and residual starting materials. The primary impurity classes include unreacted starting materials, coupled products, oxidized species, and polymerization byproducts [4] [5].
Residual starting material analysis focuses on detection of chlorodiphenylphosphine, 4-chlorostyrene, and magnesium-containing species. Gas chromatography-mass spectrometry provides sensitive detection of chlorodiphenylphosphine with detection limits below 0.1% relative to the main product [4]. The presence of residual halide substrates indicates incomplete Grignard formation or insufficient reaction time during the coupling step.
Phosphine oxide impurities represent the most significant degradation pathway, formed through air oxidation during synthesis or storage. High-performance liquid chromatography with phosphorus-selective detection enables quantitative analysis of diphenyl(4-vinylphenyl)phosphine oxide with detection limits of 0.05% [4]. The oxide formation rate correlates directly with air exposure duration and temperature, necessitating strict inert atmosphere protocols.
Coupled product analysis identifies symmetric and asymmetric phosphine species formed through competing reactions. The primary coupled impurity, tetraphenyl(divinylphenyl)diphosphine, results from reaction of two equivalents of Grignard reagent with phosphorus trichloride impurities [2]. Nuclear magnetic resonance spectroscopy provides structural confirmation, while gas chromatography quantifies concentration levels typically below 2% in optimized syntheses.
Polymerization impurities arise from radical-initiated vinyl polymerization during synthesis or storage. The vinyl functionality in Diphenyl(4-vinylphenyl)phosphine renders the compound susceptible to free radical polymerization, particularly in the presence of oxygen or peroxide impurities [11]. Size exclusion chromatography enables detection and quantification of oligomeric species with molecular weights above the monomer threshold.
Stabilizer analysis focuses on butylated hydroxytoluene concentrations and degradation products. The typical stabilizer loading ranges from 100-500 parts per million to prevent oxidative degradation during storage [4]. High-performance liquid chromatography with ultraviolet detection provides quantitative analysis of stabilizer levels, while monitoring degradation products indicates storage stability.
Metal impurity analysis employs inductively coupled plasma optical emission spectroscopy for detection of magnesium, iron, and other metallic contaminants. Typical specifications require metal levels below 10 parts per million for high-purity applications [4]. Elevated metal concentrations indicate incomplete removal during aqueous workup procedures or contamination from reaction equipment.
Water content determination utilizes Karl Fischer titration to monitor moisture levels that can promote hydrolysis or oxidation reactions. Specifications typically require water content below 100 parts per million for long-term stability [4]. Elevated moisture levels necessitate additional drying procedures or improved storage protocols.
Thermal stability assessment employs thermogravimetric analysis to determine decomposition onset temperatures and weight loss profiles. Diphenyl(4-vinylphenyl)phosphine exhibits thermal stability up to approximately 200°C, with decomposition proceeding through phosphorus-carbon bond cleavage and vinyl polymerization pathways [12]. Differential scanning calorimetry provides additional thermal characterization data for processing and storage optimization.
Analytical Method | Target Analyte | Detection Limit | Specification |
---|---|---|---|
Gas Chromatography | Main Product Purity | 0.1% | ≥98.0% |
HPLC-UV | Phosphine Oxide | 0.05% | ≤0.5% |
GC-MS | Chlorodiphenylphosphine | 0.1% | ≤0.2% |
NMR Spectroscopy | Coupled Products | 0.5% | ≤2.0% |
ICP-OES | Metal Content | 1 ppm | ≤10 ppm |
Karl Fischer | Water Content | 10 ppm | ≤100 ppm |
SEC | Polymer Content | 0.1% | ≤1.0% |
Accelerated stability testing under controlled temperature and humidity conditions provides predictive data for shelf life determination. Samples stored at 40°C and 75% relative humidity undergo monthly analysis for 6 months to establish degradation kinetics [4]. The primary degradation pathway involves oxidation to the corresponding phosphine oxide, with reaction rates following first-order kinetics under ambient conditions.
Quality control protocols incorporate multiple analytical techniques for comprehensive product assessment. Routine testing includes nuclear magnetic resonance spectroscopy for structural confirmation, gas chromatography for purity determination, and infrared spectroscopy for functional group verification [4] [5]. Advanced characterization employs high-resolution mass spectrometry for molecular weight confirmation and elemental analysis for composition verification.
Diphenyl(4-vinylphenyl)phosphine exhibits thermal stability characteristics typical of tertiary organophosphines. The compound demonstrates remarkable thermal stability at ambient and moderately elevated temperatures, with a melting point range of 75-80°C [1] [2] and a predicted boiling point of 396.5±21.0°C [1].
The thermal stability of Diphenyl(4-vinylphenyl)phosphine can be understood through comparison with related phosphine compounds and fundamental phosphorus chemistry principles. Research on phosphine thermal decomposition indicates that phosphine compounds remain stable to thermal decomposition at temperatures below 100 K [3] [4], with significant decomposition beginning only at much higher temperatures.
Temperature Range (°C) | Stability Assessment | Comments |
---|---|---|
< 100 | Stable | Storage temperature range |
200-400 | Stable under inert conditions | Operational temperature range |
400-500 | Potential decomposition onset | Based on similar phosphine compounds |
> 500 | Significant decomposition expected | Based on phosphine thermal behavior |
The compound requires storage under inert gas atmosphere (nitrogen or argon) at 2-8°C [1] [2] to prevent oxidative degradation and maintain long-term stability. This storage requirement reflects the air-sensitive nature of the phosphine functionality, which is susceptible to oxidation when exposed to atmospheric oxygen.
Thermal decomposition of organophosphorus compounds, including Diphenyl(4-vinylphenyl)phosphine, follows well-established mechanistic pathways. Studies on organophosphorus thermal degradation indicate that initial degradation corresponds to the elimination of phosphorus-containing acids [5], with the facility of elimination strongly dependent on the level of oxygenation at phosphorus.
For tertiary phosphines like Diphenyl(4-vinylphenyl)phosphine, the primary decomposition pathways involve:
Phosphorus-Carbon Bond Cleavage: The weaker P-C bonds are typically the first to undergo thermal cleavage [6], particularly under elevated temperature conditions.
Vinyl Group Reactivity: The presence of the vinyl functionality introduces additional thermal reactivity pathways, as vinyl groups can undergo polymerization or elimination reactions at elevated temperatures [7].
Aromatic Ring Stability: The diphenyl substituents provide enhanced thermal stability through aromatic conjugation, contributing to the overall thermal resistance of the molecule.
Research on related phosphine compounds demonstrates that decomposition temperatures are significantly higher for compounds with lower levels of oxygenation at phosphorus [5], which is consistent with the tertiary phosphine structure of Diphenyl(4-vinylphenyl)phosphine.
Diphenyl(4-vinylphenyl)phosphine exhibits solubility behavior characteristic of organophosphine compounds, with general solubility in organic solvents but limited solubility in water [8]. This solubility profile is directly attributable to the compound's hydrophobic aromatic structure and the inherent properties of the phosphine functional group.
The compound demonstrates poor water solubility, which is typical for tertiary phosphines with substantial aromatic substitution [8]. The hydrophobic nature of the three aromatic rings (two phenyl groups and one vinylphenyl group) creates a significant barrier to aqueous dissolution. Additionally, the compound exhibits hydrolytic sensitivity rated as 8, meaning it reacts rapidly with moisture, water, and protic solvents [1] [9].
Diphenyl(4-vinylphenyl)phosphine shows excellent compatibility with a wide range of organic solvents, consistent with the general behavior of aromatic phosphines. Based on the solubility patterns of structurally similar compounds, particularly diphenylphosphine derivatives, the compound is expected to exhibit good solubility in:
Solvent Type | Solubility | Notes |
---|---|---|
Water | Poor/Insoluble | Hydrophobic nature |
Organic Solvents (general) | Generally soluble | Typical for phosphines |
Ethanol | Expected soluble | Similar to diphenylphosphine |
Benzene | Expected soluble | Aromatic compatibility |
Toluene | Expected soluble | Aromatic compatibility |
Chloroform | Expected soluble | Common phosphine solvent |
THF | Expected soluble | Common phosphine solvent |
Dichloromethane | Expected soluble | Common phosphine solvent |
The aromatic character of the molecule enhances its compatibility with aromatic and moderately polar organic solvents. Research on diphenylphosphine indicates that similar compounds are miscible with ethanol, ether, benzene, and concentrated hydrochloric acid, while being immiscible with water [10].
For synthetic and analytical applications, tetrahydrofuran (THF) and dichloromethane are commonly employed solvents for this class of compounds [11] [7], as they provide excellent solvation while maintaining chemical compatibility with the phosphine functionality. The compound's solubility in these solvents facilitates its use in radical polymerization reactions and catalytic applications [12].
Diphenyl(4-vinylphenyl)phosphine exhibits distinctive surface interaction properties that are primarily governed by the phosphine functional group and the aromatic substituents. These surface interactions play crucial roles in the compound's behavior in heterogeneous systems and its potential applications in surface-modified materials.
Research on phosphine surface chemistry reveals that phosphine compounds can interact with surfaces through multiple mechanisms [13] [14]. For Diphenyl(4-vinylphenyl)phosphine, the primary surface interaction modes include:
Coordination to Metal Surfaces: The phosphine functionality acts as a strong σ-donor, enabling coordination to transition metal surfaces [15] [16]. This coordination occurs through the lone pair electrons on phosphorus, forming stable surface-bound complexes.
Hydrogen Bonding Interactions: While the phosphine itself is not a hydrogen bond donor, it can participate in hydrogen bonding as an acceptor through the phosphorus lone pair [13] [14]. Studies on phosphine oxide adsorption demonstrate that hydrogen bonding to surface silanol groups is a significant interaction mechanism.
Van der Waals Interactions: The extensive aromatic character of the molecule facilitates strong van der Waals interactions with surfaces, particularly those with aromatic or hydrophobic character.
Investigations of phosphine compounds on various surfaces indicate that surface mobility is maintained even for high-melting-point phosphines [14]. For Diphenyl(4-vinylphenyl)phosphine, this suggests that surface-bound molecules retain significant mobility, which has important implications for catalytic applications and surface modification processes.
The dynamic nature of phosphine surface interactions excludes covalent bonding as the primary binding mechanism [14]. Instead, the interactions are reversible and involve hydrogen bonding to surface species such as adsorbed water and silanol groups.
Research on phosphine surface chemistry demonstrates that surface adsorption can significantly influence chemical reactivity [15]. For Diphenyl(4-vinylphenyl)phosphine:
Oxidation Behavior: Surface-adsorbed phosphines exhibit enhanced selectivity in air oxidation reactions [15], with the surface playing an active role in promoting selective oxidation to phosphine oxides while suppressing side reactions.
Catalytic Activity: The compound's ability to coordinate to metal surfaces makes it valuable for heterogeneous catalysis applications, where it can function as a surface-bound ligand [17].
Polymerization Initiation: The vinyl functionality combined with surface interactions enables the compound to participate in surface-initiated polymerization reactions [12] [7].
The surface interaction characteristics vary significantly depending on the surface type:
Irritant